![molecular formula C6H7N B073674 N,N-Dideuterioaniline CAS No. 1122-59-4](/img/structure/B73674.png)
N,N-Dideuterioaniline
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N,N-Dideuterioaniline” are not available, there are studies on the synthesis of related compounds. For instance, N,N′-Diarylthiourea derivatives have been synthesized and characterized . Another study discusses the synthesis of unsymmetrically N,N′-substituted ureas .Scientific Research Applications
Analytical Methods in Determining Antioxidant Activity
A critical review focuses on various tests used to determine antioxidant activity, highlighting their applicability, advantages, and disadvantages. These methods, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH assays, are based on chemical reactions and rely on spectrophotometry to monitor the processes involved. Such analytical techniques could be relevant for studying the antioxidant potential of compounds, including deuterated analogs like N,N-Dideuterioaniline, to assess their kinetics or interaction with antioxidants (I. Munteanu & C. Apetrei, 2021).
Sensing Nitrogen Status in Plants
Reviewing current methods for determining plant nitrogen status, this research highlights both the advantages and drawbacks of techniques such as Kjeldahl digestion, Dumas combustion, and optical properties measurement. This context of nitrogen detection and management may intersect with research on this compound if exploring its role or impact within nitrogen metabolism or as a tracer in plant physiology studies (Rafael F. Muñoz-Huerta et al., 2013).
Organic Nitrogen in Terrestrial Ecosystems
This review synthesizes work on the availability and plant uptake of amino acids, discussing organic nitrogen's role in plant nutrition and ecosystem dynamics. While this compound is not mentioned, research into organic nitrogen forms, including deuterated compounds, could provide insights into nitrogen cycling and utilization in various ecosystems (D. Lipson & T. Näsholm, 2001).
Plant Stress Resistance Mechanisms
Exploring the roles of glycine betaine and proline in enhancing plant stress resistance, this article discusses these compounds' effects on plant physiology under environmental stress. Such studies could be complemented by investigating this compound's role or effects in similar contexts, particularly if it shares or affects biochemical pathways related to stress response (M. Ashraf & M. Foolad, 2007).
Future Directions
Mechanism of Action
Target of Action
It’s important to note that the term ‘target’ is often used to describe the specific molecular entity (protein, rna molecule, etc) that a drug interacts with to initiate a biological response . The mechanism of action (MoA) is often used synonymously with ‘target,’ although some investigators reserve this term to describe the drug’s action at a higher level of biological complexity .
Mode of Action
It’s worth noting that the mode of action of a compound refers to how it interacts with its targets and the resulting changes that occur . This can involve a variety of processes, from inhibiting enzyme activity to modulating cell signaling systems.
Biochemical Pathways
Biochemical pathways refer to a series of chemical reactions occurring within a cell, and a compound can affect these pathways in various ways, leading to downstream effects .
Pharmacokinetics
Pharmacokinetics describes the time course of drug concentrations that are attained in different locations in the body following drug administration . It involves the study of the dynamic changes in absorption, distribution, metabolism, and excretion (ADME) of drugs
Result of Action
The result of a compound’s action often involves changes at the molecular and cellular level, which can include alterations in cell signaling, gene expression, or cellular metabolism .
Action Environment
These factors can include pH, temperature, presence of other molecules, and the specific cellular or tissue environment .
properties
IUPAC Name |
N,N-dideuterioaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRUJLWNCNPSJ-ZSJDYOACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892853 | |
Record name | (~2~H_2_)Aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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